molecular formula C4H10 B1611523 Butane-1,1,1-d3 CAS No. 53716-51-1

Butane-1,1,1-d3

Cat. No.: B1611523
CAS No.: 53716-51-1
M. Wt: 61.14 g/mol
InChI Key: IJDNQMDRQITEOD-FIBGUPNXSA-N
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Description

This compound has the molecular formula CH3(CH2)2CD3 and a molecular weight of 61.14 g/mol . It is commonly used in scientific research due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butane-1,1,1-d3 typically involves the deuteration of butane. One common method is the catalytic exchange reaction where butane is exposed to deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure a high yield of the deuterated product. The purity of the final product is crucial, and it is often purified using techniques such as distillation and gas chromatography.

Chemical Reactions Analysis

Types of Reactions

Butane-1,1,1-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: this compound can be oxidized to form butanone and other oxidation products.

    Reduction: It can be reduced to form this compound alcohols.

    Substitution: Halogenation reactions can replace hydrogen atoms with halogens, forming compounds like 1-bromo-1,1,1-trideuterobutane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Butanone-d3 and other ketones.

    Reduction: this compound alcohols.

    Substitution: 1-bromo-1,1,1-trideuterobutane and other halogenated derivatives.

Scientific Research Applications

Butane-1,1,1-d3 is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of Butane-1,1,1-d3 is primarily related to its use as an isotopic tracer. The deuterium atoms in this compound replace hydrogen atoms, allowing researchers to track the compound through various chemical and biological processes. This helps in understanding reaction pathways, metabolic processes, and the behavior of molecules in different environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butane-1,1,1-d3 is unique due to its specific isotopic labeling at the first carbon position. This selective deuteration allows for precise tracking and analysis in scientific studies, making it a valuable tool in research applications.

Properties

IUPAC Name

1,1,1-trideuteriobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDNQMDRQITEOD-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480406
Record name Butane-1,1,1-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53716-51-1
Record name Butane-1,1,1-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53716-51-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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